molecular formula C9H5BrIN B1602593 4-Bromo-8-iodoquinoline CAS No. 608143-12-0

4-Bromo-8-iodoquinoline

Cat. No.: B1602593
CAS No.: 608143-12-0
M. Wt: 333.95 g/mol
InChI Key: NTPIFVWREJZWBD-UHFFFAOYSA-N
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Description

4-Bromo-8-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of both bromine and iodine atoms in the quinoline ring makes this compound a valuable intermediate for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Bromo-8-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 8-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform . Another approach involves the iodination of 4-bromoquinoline using iodine or an iodinating agent under suitable conditions . These reactions are usually carried out under controlled temperatures to ensure regioselectivity and high yields.

Industrial production methods often employ transition metal-catalyzed reactions to achieve efficient and scalable synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the bromine and iodine atoms into the quinoline ring .

Chemical Reactions Analysis

4-Bromo-8-iodoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura coupling typically yields biaryl derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Bromo-8-iodoquinoline depends on its specific application. In medicinal chemistry, it often interacts with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Properties

IUPAC Name

4-bromo-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPIFVWREJZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591960
Record name 4-Bromo-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608143-12-0
Record name 4-Bromo-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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